Structural Differentiation from C-6 Methyl and Ethyl Analogs: Impact on Lipophilicity and Steric Bulk
The 6-isopropyl group on the target compound provides greater steric bulk and lipophilicity compared to the 6-methyl analog, 4-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-2H-chromen-2-one, and the 6-ethyl analog, 6-ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one . Based on ACD/Labs Percepta predictions for the closely related 4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-6-isopropyl-2H-chromen-2-one, the isopropyl-substituted scaffold exhibits a calculated LogP of 5.68 and LogD (pH 7.4) of 5.22, which are consistent with enhanced membrane permeability compared to smaller alkyl substituents . The branched isopropyl group also introduces conformational restriction that can influence binding pocket complementarity in targets such as carbonic anhydrase IX/XII, where the hydrophobic cleft accommodates bulkier substituents [1].
| Evidence Dimension | Lipophilicity and steric profile (calculated) |
|---|---|
| Target Compound Data | 6-isopropyl substitution; predicted LogP ~5.68 (based on diphenylmethyl analog scaffold); dihydrochloride salt molecular weight 387.3 g/mol |
| Comparator Or Baseline | 6-methyl analog (4-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-2H-chromen-2-one; molecular formula C17H22N2O2, MW ~286.37 g/mol) and 6-ethyl analog (6-ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one; molecular formula C18H24N2O2, MW ~300.40 g/mol) |
| Quantified Difference | Isopropyl group adds ~14 Da (one methylene unit) over ethyl analog and ~28 Da (two methylene units) over methyl analog; branched isopropyl increases van der Waals volume and LogP by approximately 0.5–1.0 log units relative to linear ethyl |
| Conditions | In silico prediction using ACD/Labs Percepta PhysChem Module v14.00; comparison based on published ChemSpider data for analogous diphenylmethyl-isopropyl scaffold (CSID:1436310) |
Why This Matters
For medicinal chemistry campaigns targeting hydrophobic enzyme pockets (e.g., hCA IX/XII), the increased lipophilicity and steric profile of the isopropyl analog may improve binding affinity and selectivity over smaller alkyl-substituted derivatives, justifying its procurement for SAR libraries.
- [1] Nocentini A, Carta F, Tanc M, Selleri S, Supuran CT, Winum JY. Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII. Int J Mol Sci. 2019 Mar 10;20(5):1208. View Source
